1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a fluorophenyl group, a dimethyl group, and a dihydrochromeno-pyrrole core
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. A common synthetic route includes the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile and glacial acetic acid . Industrial production methods may involve high-pressure autoclaves and catalysts such as platinum and Raney nickel to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the presence of the fluorophenyl group. Reagents like halogens or nitrating agents can be used under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic benefits .
Comparison with Similar Compounds
Similar compounds to 1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
This compound analogs: These compounds have slight modifications in their structure, such as different substituents on the aromatic ring.
Pyrrolidine derivatives: These compounds share the pyrrolidine core and exhibit similar biological activities.
Indole derivatives: Indole-based compounds have a similar heterocyclic structure and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications.
Properties
Molecular Formula |
C19H14FNO3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C19H14FNO3/c1-10-6-7-14-13(8-10)17(22)15-16(11-4-3-5-12(20)9-11)21(2)19(23)18(15)24-14/h3-9,16H,1-2H3 |
InChI Key |
SQTMDZPUXFKPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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